molecular formula C17H21N3O2 B2595557 N-(cyanomethyl)-2-{[2-methyl-1-(3-methyl-1-benzofuran-2-yl)propyl]amino}acetamide CAS No. 1607251-35-3

N-(cyanomethyl)-2-{[2-methyl-1-(3-methyl-1-benzofuran-2-yl)propyl]amino}acetamide

Cat. No.: B2595557
CAS No.: 1607251-35-3
M. Wt: 299.374
InChI Key: HVWANANIDGRZLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(cyanomethyl)-2-{[2-methyl-1-(3-methyl-1-benzofuran-2-yl)propyl]amino}acetamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a cyanomethyl group, a benzofuran moiety, and an aminoacetamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-2-{[2-methyl-1-(3-methyl-1-benzofuran-2-yl)propyl]amino}acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzofuran Moiety: This can be achieved through cyclization reactions involving appropriate starting materials such as phenols and aldehydes.

    Introduction of the Cyanomethyl Group: This step may involve the reaction of a suitable precursor with cyanide sources under controlled conditions.

    Aminoacetamide Formation: The final step involves the coupling of the intermediate with an aminoacetamide derivative under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-2-{[2-methyl-1-(3-methyl-1-benzofuran-2-yl)propyl]amino}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-2-{[2-methyl-1-(3-methyl-1-benzofuran-2-yl)propyl]amino}acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.

    Pathways: Involvement in pathways such as apoptosis, cell proliferation, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-(cyanomethyl)-2-{[2-methyl-1-(3-methyl-1-benzofuran-2-yl)propyl]amino}acetamide: can be compared with other amides or benzofuran derivatives.

    This compound: is unique due to its specific structural features, which may impart distinct chemical and biological properties.

Uniqueness

    Structural Features: The presence of both a cyanomethyl group and a benzofuran moiety.

    Chemical Properties: Unique reactivity due to the combination of functional groups.

    Biological Activity: Potential for specific interactions with biological targets.

For detailed and specific information, consulting scientific literature and databases is recommended.

Properties

IUPAC Name

N-(cyanomethyl)-2-[[2-methyl-1-(3-methyl-1-benzofuran-2-yl)propyl]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-11(2)16(20-10-15(21)19-9-8-18)17-12(3)13-6-4-5-7-14(13)22-17/h4-7,11,16,20H,9-10H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVWANANIDGRZLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(C(C)C)NCC(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.